molecular formula C20H16ClN3O4 B2694995 N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide CAS No. 1396851-87-8

N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide

Cat. No.: B2694995
CAS No.: 1396851-87-8
M. Wt: 397.82
InChI Key: ADSYAKFNBORXIG-UHFFFAOYSA-N
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Description

N-(6-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide is a synthetic hybrid compound designed for advanced antifungal research and development. Its structure incorporates a pyrimidine core linked to a 1,3-benzodioxole (piperonyl) group and a 2-chlorophenylacetamide moiety, features commonly associated with significant biological activity in scientific literature . The 1,3-benzodioxole ring system is a privileged structure in medicinal chemistry, frequently investigated for its potential to enhance compound bioavailability and interaction with enzymatic targets . The strategic combination of these azine and acetamide pharmacophores aligns with contemporary research strategies aimed at creating hybrid antifungal agents to overcome drug resistance . Such chimeric compounds are of high interest for probing novel mechanisms of action against resistant fungal pathogens, particularly for agricultural and therapeutic applications where existing treatments are failing . Researchers can utilize this compound to investigate its potential inhibitory effects on key fungal enzymes, such as those involved in the ergosterol biosynthesis pathway (e.g., lanosterol 14α-demethylase, CYP51) or other critical processes . This compound is provided for research purposes in chemical biology and antifungal discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[6-(1,3-benzodioxol-5-ylmethoxy)pyrimidin-4-yl]-2-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O4/c21-15-4-2-1-3-14(15)8-19(25)24-18-9-20(23-11-22-18)26-10-13-5-6-16-17(7-13)28-12-27-16/h1-7,9,11H,8,10,12H2,(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSYAKFNBORXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)COC3=NC=NC(=C3)NC(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes current research findings on its biological activity, mechanisms of action, and potential therapeutic uses.

  • Molecular Formula : C20_{20}H16_{16}ClN3_{3}O5_{5}
  • Molecular Weight : 413.81 g/mol
  • CAS Number : 1396764-83-2

The compound primarily interacts with cellular microtubules, affecting their assembly and stability. This interaction is crucial for cell division and has implications in cancer therapy as it can lead to cell cycle arrest, particularly at the G2-M phase. The following table summarizes the mechanism of action and target pathways:

MechanismDescription
Target Microtubules and tubulin proteins
Mode of Action Modulates microtubule assembly
Cell Cycle Effect Induces G2-M phase arrest

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including Hep3B (liver cancer), with IC50 values indicating strong antiproliferative effects.

  • Cell Line Studies :
    • Hep3B Cell Line : Compound showed a reduction in α-fetoprotein secretion and induced cell cycle arrest.
    • IC50 Values : Compounds similar to this structure showed IC50 values ranging from 1.54 µM to 4.52 µM against HepG2 and HCT116 cell lines, outperforming standard treatments like doxorubicin (IC50 values around 7.46 µM) .

Antioxidant Activity

In addition to anticancer properties, the compound exhibits antioxidant activity. The DPPH assay results indicate that certain derivatives show moderate antioxidant effects, which are essential for reducing oxidative stress in cells.

Study 1: Anticancer Efficacy

A comparative study evaluated the anticancer efficacy of this compound against various cancer cell lines. The findings indicated:

  • Significant inhibition of cell proliferation.
  • Induction of apoptosis as evidenced by annexin V-FITC assays.

Study 2: Mechanistic Insights

Another study utilized molecular docking to analyze the binding affinity of this compound with tubulin protein:

  • Binding energy calculations suggested a strong interaction with tubulin.
  • This interaction was correlated with observed cytotoxic effects in vitro .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    Research indicates that compounds with similar structural motifs exhibit selective cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of pyrimidine compounds can inhibit the proliferation of breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest in malignant cells .
  • Antimicrobial Properties
    Preliminary investigations suggest that N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide may possess antimicrobial activity against common pathogens. Related compounds have demonstrated significant inhibition against bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL .
  • Enzyme Inhibition
    The compound has potential as an inhibitor of key enzymes involved in metabolic pathways associated with diseases such as diabetes and neurodegenerative disorders. For example, similar compounds have been shown to inhibit acetylcholinesterase, which is crucial for neurotransmitter regulation in Alzheimer's disease .

Case Studies

StudyFindings
Cytotoxicity Assay on Cancer Cell Lines Evaluated the effect of related pyrimidine derivatives on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines.Compounds showed IC50 values indicating significant cytotoxicity, supporting further development as anticancer agents .
Antimicrobial Testing Assessed the antimicrobial efficacy against E. coli and S. aureus.The compound exhibited notable antibacterial activity, warranting exploration for therapeutic applications in infectious diseases .
Enzyme Inhibition Studies Investigated the inhibition of acetylcholinesterase by structurally similar compounds.Demonstrated potential for treating neurodegenerative diseases through enzyme modulation .

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Reaction Type Conditions Reagents Products Reference
Acidic HydrolysisReflux in HCl (6M)HCl, H₂O2-(2-Chlorophenyl)acetic acid + 6-(Benzo[d] dioxol-5-ylmethoxy)pyrimidin-4-amine
Basic HydrolysisNaOH (1M), MeOH, 5h at 25°CNaOHSodium salt of 2-(2-chlorophenyl)acetic acid + pyrimidin-4-amine derivative

Mechanistic Insight :

  • Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity and facilitating nucleophilic attack by water.

  • Basic conditions deprotonate water, generating hydroxide ions that attack the carbonyl carbon.

Nucleophilic Aromatic Substitution at the Pyrimidine Ring

The pyrimidine ring’s electron-deficient nature allows nucleophilic substitution at positions activated by electron-withdrawing groups.

Reaction Type Conditions Reagents Products Reference
Methoxy Group ReplacementNaH, DMF, 80°C, 12hThiols or aminesSubstitution of methoxy group with sulfur- or nitrogen-based nucleophiles

Example :
Reaction with sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation of nucleophiles (e.g., thiols), enabling displacement of the methoxy group.

Oxidation of the Benzodioxole Moiety

The methylenedioxy group in the benzodioxole ring is susceptible to oxidation, altering solubility and bioactivity.

Reaction Type Conditions Reagents Products Reference
Ring OxidationKMnO₄, H₂SO₄, 60°C, 4hKMnO₄Diketone or diol derivatives

Outcome :
Oxidative cleavage of the dioxole ring generates a diketone, which can further react or rearrange under acidic conditions.

Acid/Base Reactivity

The compound participates in acid-base reactions due to its ionizable groups:

Site Reaction Conditions Outcome Reference
Amide NHDeprotonationNaOH (1M)Formation of a resonance-stabilized anion
Pyrimidine NProtonationHCl (1M)Salt formation at pyrimidine nitrogen

Application :
Deprotonation enhances solubility in polar solvents, facilitating further functionalization.

Electrophilic Aromatic Substitution at the 2-Chlorophenyl Group

The 2-chlorophenyl group undergoes electrophilic substitution, primarily at the meta position relative to the chlorine atom.

Reaction Type Conditions Reagents Products Reference
NitrationHNO₃, H₂SO₄, 0–5°C, 2hNitrating mixture3-Nitro-2-chlorophenylacetamide derivative

Regioselectivity :
The chlorine atom directs incoming electrophiles to the meta position due to its ortho/para-directing nature with deactivating effects .

Critical Analysis of Reaction Pathways

  • Hydrolysis : Dominates under physiological conditions, impacting metabolic stability.

  • Substitution : Pyrimidine reactivity is tunable via electron-withdrawing groups, enabling targeted drug design.

  • Oxidation : Structural modifications from benzodioxole cleavage correlate with altered pharmacokinetic profiles.

These reactions underscore the compound’s versatility in medicinal chemistry, particularly in prodrug development and targeted therapeutic agent design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with several acetamide derivatives, differing primarily in substituents on the pyrimidine ring and the acetamide side chain. Key comparisons include:

Compound Name/Structure Key Substituents Pharmacological Activity Reference
N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide Pyrimidine: Benzodioxole methoxy; Acetamide: 2-Chlorophenyl Under investigation (anticancer)
2-((2-(benzo[d][1,3]dioxol-5-ylamino)pyrimidin-4-yl)amino)-N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)acetamide (5) Pyrimidine: Benzodioxole amino; Acetamide: Isoindolinone-dioxopiperidin Cereblon-binding, anticancer activity
N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide Acetamide: 3-Chloro-4-fluorophenyl, naphthyl Crystallographic studies
2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) Acetamide: Difluorophenyl; Piperazine: Benzothiazole sulfonyl Antimicrobial (gram-positive bacteria)
N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)-2-((2-((4-methoxyphenyl)amino)pyrimidin-4-yl)amino)acetamide (7) Pyrimidine: 4-Methoxyphenylamino; Acetamide: Isoindolinone-dioxopiperidin Kinase inhibition, anticancer

Key Observations :

  • Benzodioxole vs. Benzothiazole : The benzodioxole group in the target compound enhances metabolic stability compared to benzothiazole-containing analogs (e.g., compound 47), which exhibit stronger antimicrobial activity due to sulfonyl-piperazine substituents .
  • Chlorophenyl vs. Methoxyphenyl : The 2-chlorophenyl group in the target compound may confer higher lipophilicity and target affinity compared to 4-methoxyphenyl derivatives (e.g., compound 7), which are optimized for kinase inhibition .
  • Pyrimidine Substitution: Amino or methoxy groups on pyrimidine (e.g., compounds 5 and 7) improve solubility but reduce membrane permeability relative to the benzodioxole methoxy substituent in the target compound .
Pharmacological Profile vs. Functional Analogues
  • However, its pyrimidine-acetamide scaffold differs from isoindolinone-based derivatives, which exhibit stronger proteasome inhibition .
  • Antimicrobial Activity : Unlike thiazole-sulfonamide analogs (e.g., compound 47), the target compound lacks direct evidence of antimicrobial efficacy, highlighting the critical role of sulfonyl-piperazine moieties in gram-positive bacterial targeting .

Q & A

Q. What are the recommended synthetic routes and key intermediates for preparing N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with substitution, reduction, and condensation. For example, analogous compounds utilize pyrimidine cores functionalized via nucleophilic aromatic substitution (e.g., introducing benzo[d][1,3]dioxol-5-ylmethoxy groups at the 6-position of pyrimidine). Key steps include:
  • Substitution : Reacting halogenated pyrimidines (e.g., 4-chloropyrimidine derivatives) with benzodioxole-containing alcohols under alkaline conditions .
  • Reduction : Nitro intermediates are reduced to amines using iron powder or catalytic hydrogenation .
  • Condensation : Final acetamide formation via coupling reactions (e.g., using HBTU/DIPEA in DMF) between amine intermediates and chlorophenylacetic acid derivatives .
    Purification often involves column chromatography and recrystallization, with HPLC confirming ≥90% purity .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer : Structural validation requires:
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent integration and connectivity (e.g., benzodioxole methoxy protons at δ ~5.3 ppm, pyrimidine ring protons at δ ~8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+^+ matching calculated m/z within 3 ppm error) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding patterns in crystal lattices) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

  • Methodological Answer : SAR studies should systematically modify substituents and evaluate pharmacological outcomes:
  • Pyrimidine Core : Replace the benzodioxole-methoxy group with other electron-donating/withdrawing groups (e.g., methoxy, nitro) to assess impact on target binding .
  • Chlorophenyl Acetamide : Test halogen substitution (e.g., fluoro, bromo) and explore bioisosteres (e.g., trifluoromethyl) to enhance lipophilicity or metabolic stability .
  • In Silico Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to hypothesized targets (e.g., kinase domains) .
    Biological assays (e.g., enzyme inhibition, cytotoxicity) should correlate structural changes with activity .

Q. What computational strategies are effective in predicting the compound’s pharmacokinetic (PK) and toxicity profiles?

  • Methodological Answer : Leverage computational tools to prioritize experimental testing:
  • ADME Prediction : Use SwissADME or ADMETLab to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions .
  • Toxicity Screening : Apply ProTox-II for hepatotoxicity and Ames mutagenicity predictions based on structural alerts (e.g., benzodioxole metabolic activation risks) .
  • Molecular Dynamics (MD) : Simulate binding stability to off-target receptors (e.g., hERG channel) to assess cardiotoxicity risks .

Q. How can contradictions in synthetic yields or purity across literature methods be resolved?

  • Methodological Answer : Address discrepancies via:
  • Reaction Optimization : Screen solvents (e.g., DMF vs. THF), temperatures, and catalysts (e.g., Pd/C vs. iron powder) to identify critical variables .
  • Analytical Cross-Validation : Compare HPLC conditions (e.g., C18 columns, gradient elution) and NMR solvent systems to detect hidden impurities .
  • Scale-Up Challenges : Evaluate reproducibility under inert atmospheres or controlled humidity to mitigate side reactions (e.g., hydrolysis of acetamide) .

Q. What in vitro and in vivo models are suitable for pharmacological profiling of this compound?

  • Methodological Answer : Prioritize models aligned with hypothesized mechanisms:
  • Kinase Inhibition : Use enzymatic assays (e.g., EGFR or VEGFR2 kinase activity measured via ADP-Glo™) .
  • Cellular Efficacy : Test antiproliferative activity in cancer cell lines (e.g., MTT assays on HeLa or MCF-7 cells) with IC50_{50} determination .
  • In Vivo PK : Administer via intravenous/oral routes in rodent models to calculate bioavailability, half-life, and tissue distribution .

Methodological Challenges

Q. What strategies mitigate purification challenges for this acetamide derivative?

  • Methodological Answer : Overcome low solubility or co-eluting impurities by:
  • Gradient Chromatography : Employ reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA modifier) to resolve polar byproducts .
  • Counterion Exchange : Convert freebase to hydrochloride salts for improved crystallinity .
  • Prep-TLC : Use silica gel plates with ethyl acetate/hexane (3:7) for small-scale isolation of intermediates .

Q. How can mechanistic studies elucidate the compound’s mode of action?

  • Methodological Answer : Combine biochemical and omics approaches:
  • Target Deconvolution : Use affinity chromatography pull-down assays with biotinylated analogs to identify binding proteins .
  • Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis, cell cycle) .
  • Metabolomics : Profile intracellular metabolites (via LC-MS) to map metabolic disruptions (e.g., ATP depletion in energy pathways) .

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